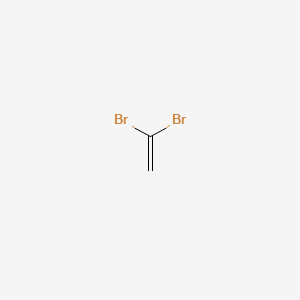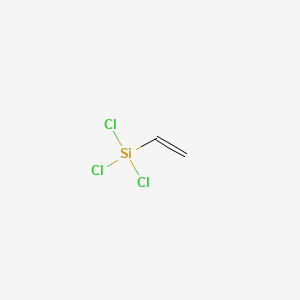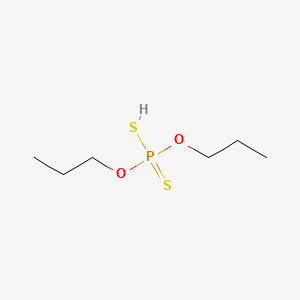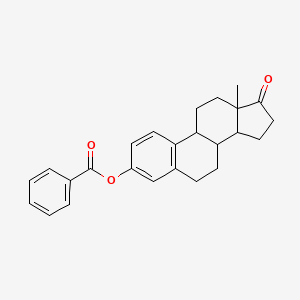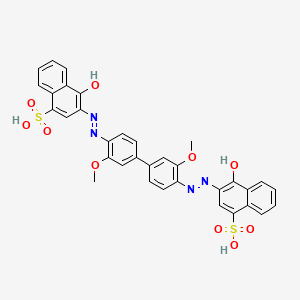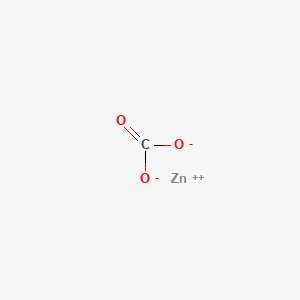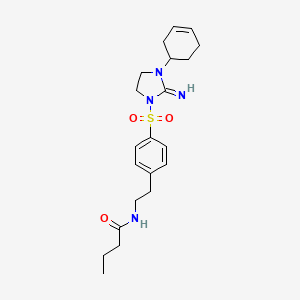
Fusicoccin
Overview
Description
Fusicoccin A is a diterpene glucoside produced by the fungus Phomopsis amygdali, which is known to cause canker disease in almond and peach trees . This compound is a potent phytotoxin that induces irreversible stomatal opening in plants, leading to wilting and eventual plant death . This compound A has garnered significant interest due to its ability to stabilize interactions between 14-3-3 proteins and phosphorylated ligand proteins, making it a valuable tool in plant physiology and a potential therapeutic agent .
Mechanism of Action
Target of Action
Fusicoccin A (FC-A) primarily targets the 14-3-3 proteins . These proteins are regulatory molecules widespread in eukaryotes and central to the regulation of the serine/threonine kinase signaling pathway . They play a crucial role in controlling numerous biological processes .
Mode of Action
This compound A stabilizes the interactions between 14-3-3 proteins and phosphorylated ligand proteins . This stabilization is a key aspect of FC-A’s mode of action . The compound’s interaction with its targets leads to changes in the regulation of the serine/threonine kinase signaling pathway .
Biochemical Pathways
The ability of FC-A to stimulate several fundamental plant processes depends on its ability to activate the plasma membrane H±ATPase . This activation is induced by eliciting the association of 14-3-3 proteins . The affected pathways and their downstream effects are central to numerous biological processes .
Pharmacokinetics
The compound’s interaction with 14-3-3 proteins suggests that it may have significant bioavailability .
Result of Action
The molecular and cellular effects of FC-A’s action are primarily related to its ability to stabilize 14-3-3 protein interactions . This stabilization can lead to changes in various biological processes, including the regulation of the serine/threonine kinase signaling pathway . In addition, FC-A has been shown to inhibit receptor activity, thereby hampering gene activation and cell growth .
Action Environment
The action, efficacy, and stability of FC-A can be influenced by various environmental factors. For instance, FC-A is produced by the fungus Phomopsis amygdali, which is a parasite of mainly almond and peach trees . The compound stimulates a quick acidification of the plant cell wall, causing the stomata to irreversibly open, which brings about the death of the plant . This suggests that the compound’s action can be significantly influenced by the biological environment in which it is present.
Biochemical Analysis
Biochemical Properties
Fusicoccin plays a crucial role in biochemical reactions by stabilizing the interaction between 14-3-3 proteins and their phosphorylated ligand proteins . This stabilization is central to the regulation of the serine/threonine kinase signaling pathway in eukaryotic cells . This compound interacts with enzymes such as the plasma membrane H±ATPase, leading to its activation and subsequent physiological effects . The nature of these interactions involves the binding of this compound to the 14-3-3 protein, which in turn binds to the phosphorylated target protein, enhancing its activity .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. In plant cells, it causes the irreversible opening of stomata by activating the plasma membrane H±ATPase . This activation leads to membrane hyperpolarization and increased ion transport, which are critical for stomatal opening . Additionally, this compound influences cell signaling pathways by stabilizing 14-3-3 protein interactions, affecting gene expression and cellular metabolism . In animal cells, this compound has been shown to influence cellular processes involving 14-3-3 binding to client proteins .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to 14-3-3 proteins, which then interact with phosphorylated target proteins . This binding stabilizes the protein complex, leading to the activation of downstream signaling pathways . In plants, this compound-mediated stabilization of the H±ATPase and 14-3-3 protein complex results in increased proton extrusion and membrane hyperpolarization . This mechanism is crucial for the physiological effects observed in plants, such as stomatal opening and enhanced nutrient uptake .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable, but its prolonged application can lead to irreversible physiological changes in plants, such as continuous stomatal opening and eventual plant death . In in vitro studies, this compound has been used to study the long-term effects on cellular function, including sustained activation of the plasma membrane H±ATPase and its impact on cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to influence cellular processes without causing significant toxicity . At high doses, this compound can induce adverse effects, including disruption of cellular homeostasis and potential toxicity . In animal studies, this compound has been used to investigate its potential as a pharmacological agent, with varying effects observed depending on the dosage administered .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with 14-3-3 proteins and the plasma membrane H±ATPase . These interactions influence metabolic flux and metabolite levels by modulating enzyme activity and ion transport . The activation of the H±ATPase by this compound leads to increased proton extrusion, which is essential for various metabolic processes in plant cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . In plants, this compound is known to localize to the plasma membrane, where it interacts with the H±ATPase and 14-3-3 proteins . This localization is crucial for its physiological effects, as it ensures the activation of the H±ATPase and subsequent ion transport .
Subcellular Localization
This compound’s subcellular localization is primarily at the plasma membrane in plant cells . This localization is facilitated by its interaction with 14-3-3 proteins, which direct it to specific compartments . The binding of this compound to the H±ATPase and 14-3-3 protein complex at the plasma membrane is essential for its activity and function . Additionally, this compound may undergo post-translational modifications that influence its targeting and localization within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fusicoccin A involves several steps, starting from the diterpene skeleton. . The reaction conditions typically involve the use of specific reagents and catalysts to ensure the desired stereochemistry and functional group placement.
Industrial Production Methods: Industrial production of this compound A is primarily achieved through fermentation processes using the fungus Phomopsis amygdali . The fermentation conditions, including temperature, pH, and nutrient availability, are optimized to maximize the yield of this compound A. Post-fermentation, the compound is extracted and purified using chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions: Fusicoccin A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to study its structure-activity relationships and to develop derivatives with enhanced biological activity .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used to introduce oxygen functionalities.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium azide or potassium cyanide under controlled conditions.
Major Products: The major products formed from these reactions include various derivatives of this compound A with modifications at specific positions on the diterpene skeleton. These derivatives are studied for their biological activities and potential therapeutic applications .
Scientific Research Applications
Fusicoccin A has a wide range of scientific research applications:
Comparison with Similar Compounds
Fusicoccin A is unique due to its specific interaction with 14-3-3 proteins and its potent phytotoxic effects. Similar compounds include:
Cyclosporin A: A fungal macrocyclic peptide that induces protein-protein interactions by linking peptidyl proline isomerase with calcineurin.
FK506 (Tacrolimus): A bacterial macrolide that forms a ternary complex with FK506-binding protein and calcineurin, inhibiting T lymphocyte cell growth.
These compounds share the ability to modulate protein-protein interactions, but this compound A is distinct in its specific target and mechanism of action .
Properties
CAS No. |
20108-30-9 |
|---|---|
Molecular Formula |
C36H56O12 |
Molecular Weight |
680.8 g/mol |
IUPAC Name |
2-[(3R,4S,8R,9R,10R,11S,14S)-8-[(2S,3R,4S,5R,6R)-4-acetyloxy-3,5-dihydroxy-6-(2-methylbut-3-en-2-yloxymethyl)oxan-2-yl]oxy-4,9-dihydroxy-14-(methoxymethyl)-3,10-dimethyl-6-tricyclo[9.3.0.03,7]tetradeca-1,6-dienyl]propyl acetate |
InChI |
InChI=1S/C36H56O12/c1-10-35(6,7)45-17-26-30(41)33(46-21(5)38)31(42)34(47-26)48-32-28-24(18(2)15-44-20(4)37)13-27(39)36(28,8)14-25-22(16-43-9)11-12-23(25)19(3)29(32)40/h10,14,18-19,22-23,26-27,29-34,39-42H,1,11-13,15-17H2,2-9H3/t18?,19-,22-,23+,26-,27+,29-,30-,31-,32-,33+,34-,36+/m1/s1 |
InChI Key |
KXTYBXCEQOANSX-NNXGSGQWSA-N |
SMILES |
CC1C2CCC(C2=CC3(C(CC(=C3C(C1O)OC4C(C(C(C(O4)COC(C)(C)C=C)O)OC(=O)C)O)C(C)COC(=O)C)O)C)COC |
Isomeric SMILES |
C[C@@H]1[C@@H]2CC[C@@H](C2=C[C@]3([C@H](CC(=C3[C@H]([C@@H]1O)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(C)(C)C=C)O)OC(=O)C)O)C(C)COC(=O)C)O)C)COC |
Canonical SMILES |
CC1C2CCC(C2=CC3(C(CC(=C3C(C1O)OC4C(C(C(C(O4)COC(C)(C)C=C)O)OC(=O)C)O)C(C)COC(=O)C)O)C)COC |
Synonyms |
fusicoccin fusicoccin-A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



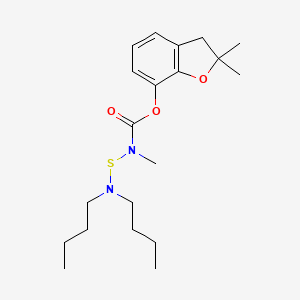

![[3-Acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl][[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]hydrogen phosphate](/img/structure/B1218782.png)
